7,8-Dimethoxy-2-(4-pyridinyl)-4H-chromen-4-one is a chemical compound classified within the chromenone family, known for its diverse biological activities and potential therapeutic applications. This compound features a chromenone core with methoxy groups at the 7 and 8 positions, and a pyridinyl group at the 2 position, which enhances its reactivity and biological interactions . Chromenones are often studied for their roles in medicinal chemistry, particularly in developing bioactive compounds due to their unique structural properties.
The synthesis of 7,8-dimethoxy-2-(4-pyridinyl)-4H-chromen-4-one typically involves a condensation reaction of appropriate starting materials. A common synthetic route includes:
Industrial production may involve similar methods but optimized for yield and purity. Techniques such as recrystallization or chromatography are used to achieve high-quality products suitable for research and application.
The molecular formula of 7,8-dimethoxy-2-(4-pyridinyl)-4H-chromen-4-one is with a molecular weight of approximately . The compound's structure can be represented as follows:
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=NC=C3)OC
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃NO₄ |
Molecular Weight | 283.28 g/mol |
Melting Point | Not available |
Density | Not available |
Flash Point | 245.8 ºC |
7,8-Dimethoxy-2-(4-pyridinyl)-4H-chromen-4-one exhibits several chemical reactions typical of chromenones:
The mechanism of action for 7,8-dimethoxy-2-(4-pyridinyl)-4H-chromen-4-one primarily involves its binding to specific molecular targets:
The compound exhibits moderate lipophilicity and solubility characteristics that are favorable for biological activity. Its structural features allow it to participate in various chemical reactions typical of chromenones .
7,8-Dimethoxy-2-(4-pyridinyl)-4H-chromen-4-one has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: